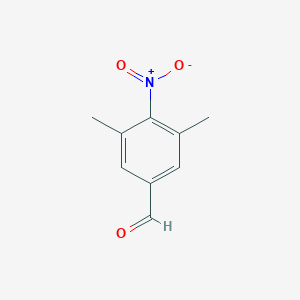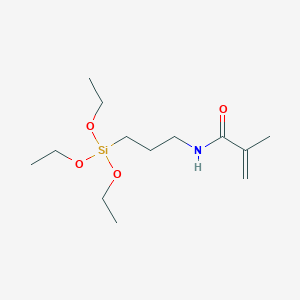
(3-Methacrylamidopropyl)triethoxysilane
概要
説明
“(3-Methacrylamidopropyl)triethoxysilane” is a chemical compound with the molecular formula C13H27NO4Si . It is used as a chemical intermediate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methacrylamide group attached to a propyltriethoxysilane group . The molecular weight of this compound is 289.44 g/mol .
Physical And Chemical Properties Analysis
“this compound” is a liquid substance . It has a molecular weight of 289.44 g/mol . More specific physical and chemical properties such as boiling point, density, and refractive index are not available in the resources .
科学的研究の応用
Gene Delivery Systems
(3-Methacrylamidopropyl)triethoxysilane (MAPTMS) has been studied in the context of biomedical applications, particularly in gene delivery systems. A study by Zhang et al. (2013) highlights the use of (3-Aminopropyl)triethoxysilane-modified iron oxide nanoparticles in combination with cationic polymers for improved gene-binding capacity, protection against degradation, and enhanced gene transfection efficiency. This combo gene delivery system shows promise for wide application in gene therapy due to its great biocompatibility and low cytotoxicity (Zhang et al., 2013).
Surface Functionalization
MAPTMS is frequently used for the surface functionalization of silicon oxide surfaces. A study by Miranda et al. (2020) discusses a facile synthetic route for functionalizing a silicon substrate with MAPTMS using ethanol as a solvent. This method, involving solution-phase approach, is notable for its simplicity and room temperature preparation, making it accessible for various research applications (Miranda et al., 2020).
Electrodeposition and Characterization
Herlem et al. (2008) explored the electrodeposition of MAPTMS-based films on gold electrodes. This study provides valuable insights into the morphology, chemical composition, and potential applications of these films in sensor technology, particularly in biosensors for biological molecules (Herlem et al., 2008).
Amine Accessibility and Morphology
MAPTMS films on glass surfaces have been investigated for their morphology and chemical reactivity. Wang and Vaughn (2008) studied various deposition techniques and found significant differences in the accessibility of amino groups, which is critical for bioconjugation applications (Wang & Vaughn, 2008).
Photopolymerization
MAPTMS plays a role in photopolymerization processes. Asmussen et al. (2012) synthesized organotriethoxysilanes and explored their use in visible light polymerization of methacrylate resins. The study underscores the potential of MAPTMS in creating materials with varied mechanical properties through polymerization (Asmussen et al., 2012).
Safety and Hazards
作用機序
Target of Action
(3-Methacrylamidopropyl)triethoxysilane, also known as 2-Methyl-N-(3-triethoxysilylpropyl)prop-2-enamide , is an organosilicon compound. Its primary targets are the surfaces of various materials such as metals, plastics, and rubber . It acts as a surface treatment agent and adhesive, enhancing the wettability and adhesion of these surfaces .
Mode of Action
The compound interacts with its targets by forming bonds at the interface of different materials . This interaction results in improved adhesion and wettability of the material surfaces .
Biochemical Pathways
It is known that the compound can modulate ion diffusion and deposition behaviors in composite solid-state electrolytes (csse) for all-solid-state lithium batteries (allsb) . This is achieved through the in-situ synergy effects of coupling/crosslinking and hydrogen bonding .
Pharmacokinetics
It’s worth noting that the compound has a predicted density of 0968±006 g/cm3 and a predicted boiling point of 3670±340 °C . It reacts slowly with moisture/water .
Result of Action
The result of the action of this compound is the enhancement of the surface properties of various materials. It improves the wettability and adhesion of surfaces, making it useful as a surface treatment agent and adhesive . In the context of ALLSB, the compound contributes to favorable interfacial compatibility and stability, establishing a fast ion transport channel in the battery .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be stored in a cool, dry, and sealed place, away from fire and flammable substances . During handling and storage, leakage and mixing with other chemicals should be prevented to avoid hazards .
特性
IUPAC Name |
2-methyl-N-(3-triethoxysilylpropyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4Si/c1-6-16-19(17-7-2,18-8-3)11-9-10-14-13(15)12(4)5/h4,6-11H2,1-3,5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJISAEASWJKEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)C(=C)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701343103 | |
| Record name | 2-Methyl-N-[3-(triethoxysilyl)propyl]acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701343103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109213-85-6 | |
| Record name | 2-Propenamide, 2-methyl-N-[3-(triethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-N-[3-(triethoxysilyl)propyl]acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701343103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenamide,2-methyl-N-[3-(triethoysilyl)propyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
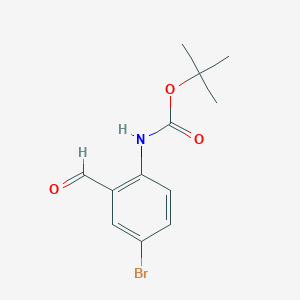
![5-Bromo-3-methylbenzo[b]thiophene](/img/structure/B169043.png)
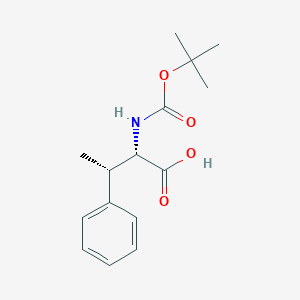
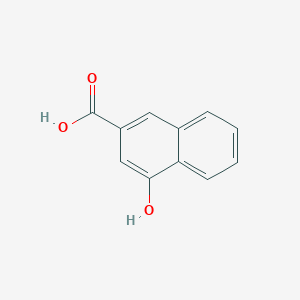
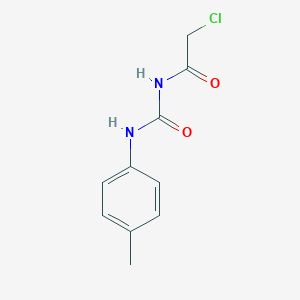
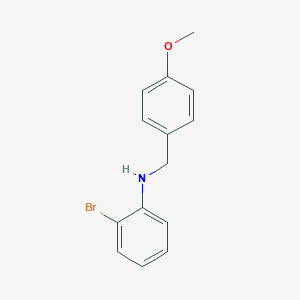
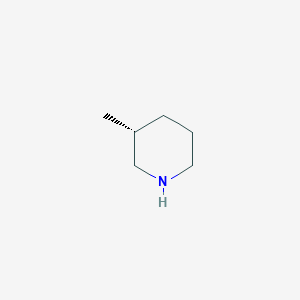
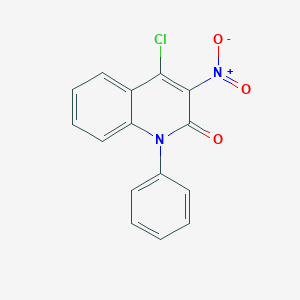
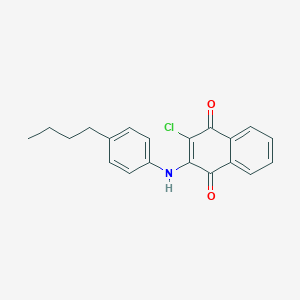
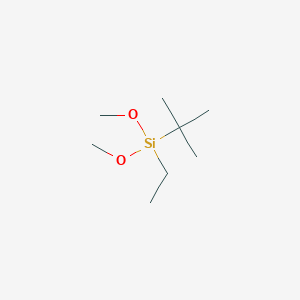
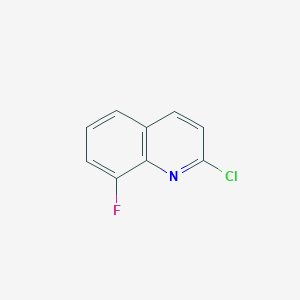
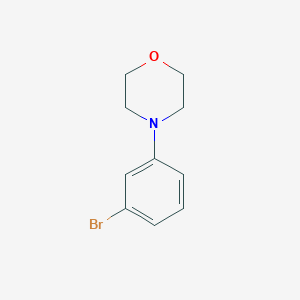
![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)
